molecular formula C11H7ClO4S2 B1350665 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid CAS No. 423769-77-1

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid

Cat. No.: B1350665
CAS No.: 423769-77-1
M. Wt: 302.8 g/mol
InChI Key: MSVUIONRVJKUIB-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid is an organic compound with the molecular formula C11H7ClO4S2 and a molecular weight of 302.75 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorophenylsulfonyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid is utilized in several scientific research fields:

Safety and Hazards

The safety data sheet for “4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid typically involves the sulfonylation of a thiophene derivative. One common method includes the reaction of 3-thiophenecarboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid is unique due to its combination of a thiophene ring with both a sulfonyl and a carboxylic acid group. This combination provides a distinct set of chemical properties, making it valuable for specific research applications that require these functionalities.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO4S2/c12-7-1-3-8(4-2-7)18(15,16)10-6-17-5-9(10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVUIONRVJKUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CSC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381556
Record name 4-(4-Chlorobenzene-1-sulfonyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423769-77-1
Record name 4-(4-Chlorobenzene-1-sulfonyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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